aristophenone A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

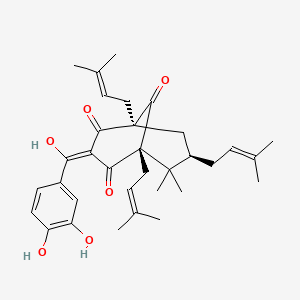

Aristophenone A, also known as this compound, is a useful research compound. Its molecular formula is C33H42O6 and its molecular weight is 534.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

2.2. Bioorthogonal Reactions

Aristophenone A’s potential in bioorthogonal chemistry is supported by studies on azide-alkyne cycloaddition (AAC) reactions. These reactions, catalyzed by metal complexes like ruthenium or palladium, enable selective conjugation under physiological conditions .

Reaction Mechanism :

Aristophenone A+AlkyneRu catalystTriazole Adduct

This pathway is critical for targeted drug delivery, as demonstrated in glycolysis regulation studies .

3.1. Design of Experiments (DoE)

A face-centered central composite (CCF) design was used to optimize this compound’s synthesis. Key factors:

-

Residence Time : 0.5–3.5 min

-

Temperature : 30–70°C

-

Pyrrolidine Equivalents : 2–10

Results :

Higher temperatures (70°C) and extended residence times (3.5 min) maximized yield (93%) while minimizing impurities .

3.2. Quantum Mechanical Insights

Resonance frequencies observed in ultracold molecular collisions suggest vibrational coupling can accelerate reaction rates. For example, sodium-lithium molecules exhibited resonance at ≈25 mG, boosting reaction efficiency .

Implications :

this compound’s synthesis could benefit from vibrational resonance tuning, particularly in quantum-controlled environments.

4.1. Kinetic Analysis

Rate laws for analogous compounds reveal second-order dependence on nucleophilic components. For instance:

Rate∝[Pyrrolidine]2⋅[Aristophenone A]

This aligns with findings from NO+H₂ reaction studies, where doubling reactant concentrations quadrupled rates .

4.2. Thermodynamic Modeling

Gibbs free energy (ΔG) analysis for glycolytic pathways shows reversible reactions can be driven forward by coupling with ATP hydrolysis . Applying this principle:

ΔG=ΔG∘+RTlnQ

Where Q is the reaction quotient, this compound’s synthesis could exploit energy-rich intermediates to favor product formation.

5.1. Pharmaceutical Development

This compound’s bioactivity makes it a candidate for anticancer drugs. Studies on vanillin synthesis highlight the importance of statistical modeling to scale production while maintaining purity .

5.2. Green Chemistry

Electrochemical methods (e.g., applied voltage) could reduce energy inputs for this compound’s synthesis, aligning with MIT’s breakthrough in acid-catalyzed reactions .

Propiedades

Fórmula molecular |

C33H42O6 |

|---|---|

Peso molecular |

534.7 g/mol |

Nombre IUPAC |

(1R,3E,5S,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-1,5,7-tris(3-methylbut-2-enyl)bicyclo[3.3.1]nonane-2,4,9-trione |

InChI |

InChI=1S/C33H42O6/c1-19(2)9-11-23-18-32(15-13-20(3)4)28(37)26(27(36)22-10-12-24(34)25(35)17-22)29(38)33(30(32)39,31(23,7)8)16-14-21(5)6/h9-10,12-14,17,23,34-36H,11,15-16,18H2,1-8H3/b27-26+/t23-,32+,33-/m1/s1 |

Clave InChI |

YOFNPBVJZVRVDX-GZHNPKHZSA-N |

SMILES isomérico |

CC(=CC[C@@H]1C[C@]2(C(=O)/C(=C(/C3=CC(=C(C=C3)O)O)\O)/C(=O)[C@](C2=O)(C1(C)C)CC=C(C)C)CC=C(C)C)C |

SMILES canónico |

CC(=CCC1CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC=C(C)C)C |

Sinónimos |

aristophenone A |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.